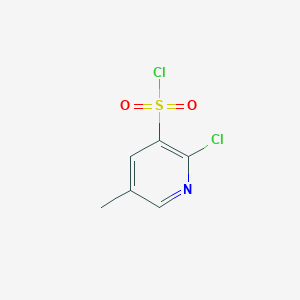

2-Chloro-5-methylpyridine-3-sulfonyl chloride

描述

属性

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMKNJSMDRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250512 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-98-4 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material: 5-Methylpyridine

The synthesis begins with commercially available 5-methylpyridine (also known as 5-methylpyridin-3-amine or 5-methylpyridine depending on context), which provides the pyridine ring with a methyl substituent at the 5-position.

Chlorination at the 2-Position

- Reagents : Chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are employed to selectively introduce a chlorine atom at the 2-position of the pyridine ring.

- Mechanism : The electrophilic chlorination occurs preferentially at the 2-position due to the electronic effects of the methyl group and the nitrogen atom in the pyridine ring.

- Conditions : Reaction temperature and solvent choice are critical to avoid over-chlorination or side reactions. Typically, inert solvents such as chlorobenzene or dichloromethane are used, and the reaction is conducted under reflux or controlled heating.

- Outcome : This step yields 2-chloro-5-methylpyridine, a key intermediate for subsequent sulfonation.

Sulfonation at the 3-Position

- Reagents : Sulfonation is achieved using sulfonyl chloride reagents or chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position of the chlorinated pyridine.

- Mechanism : The sulfonyl chloride group is introduced via electrophilic aromatic substitution, facilitated by the activating effects of the methyl substituent and the directing influence of the chlorine atom.

- Conditions : The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Temperature control is essential to maintain regioselectivity.

- Outcome : The product is 2-chloro-5-methylpyridine-3-sulfonyl chloride with the molecular formula C6H5Cl2NO2S and molecular weight 226.08 g/mol.

Summary of Key Reaction Parameters

| Step | Reagents | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Chlorination | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | Chlorobenzene, DCM | Reflux or controlled heating | Selective 2-position chlorination; avoid over-chlorination |

| Sulfonation | Chlorosulfonic acid, Sulfonyl chloride reagents | Anhydrous solvents (e.g., DCM) | Controlled low to moderate temperature | Strict moisture control to prevent hydrolysis |

Research Findings and Optimization Notes

- Selectivity : The methyl group at the 5-position directs electrophilic substitution to the 3-position during sulfonation, enhancing regioselectivity.

- Yield Optimization : Controlled addition of chlorinating and sulfonating reagents, along with temperature regulation, improves yield and purity.

- Safety Considerations : Due to the high reactivity of sulfonyl chloride groups, reactions must be conducted under anhydrous and inert atmosphere conditions to prevent side reactions and ensure operator safety.

化学反应分析

Types of Reactions

2-Chloro-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .

科学研究应用

Medicinal Chemistry

2-Chloro-5-methylpyridine-3-sulfonyl chloride serves as an intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to form sulfonamides and other derivatives that exhibit biological activity. Notably, it has been studied for its potential anticancer properties, showing effectiveness against certain cancer cell lines .

Case Study : Research has indicated that derivatives synthesized from this compound can inhibit the proliferation of negative breast cancer cells, highlighting its potential in cancer therapy .

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to react with various nucleophiles allows for the formation of compounds that can effectively target agricultural pests while minimizing environmental impact .

Biochemical Research

In biochemical applications, this compound is used to study enzyme interactions and cellular processes. It has been shown to influence cell signaling pathways and gene expression, making it a valuable tool in biological research .

Biochemical Properties :

- Reactivity : The sulfonyl chloride group is highly reactive towards amines and alcohols, facilitating the formation of sulfonamides and sulfonic esters.

- Cellular Effects : It affects cellular metabolism and signaling pathways, contributing to its utility in studying various biological mechanisms .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs with anticancer properties; impacts cell proliferation. |

| Agrochemicals | Building block for developing herbicides and pesticides; targets agricultural pests. |

| Biochemical Research | Studies enzyme interactions; influences cellular processes and gene expression. |

作用机制

The mechanism of action of 2-Chloro-5-methylpyridine-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological and chemical targets. This reactivity is exploited in the synthesis of inhibitors and other bioactive molecules .

相似化合物的比较

Key Structural Analogues

The following compounds share structural similarities with 2-chloro-5-methylpyridine-3-sulfonyl chloride:

Functional Group and Reactivity Comparison

Sulfonyl Chloride vs. Carboxylic Acid :

- The sulfonyl chloride group in this compound facilitates nucleophilic substitution reactions (e.g., with amines to form sulfonamides), whereas 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) undergoes condensation or esterification due to its carboxylic acid group .

Pyridine vs. Benzene Core :

- Pyridine-based sulfonyl chlorides (e.g., this compound) exhibit higher electrophilicity compared to benzene derivatives (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) due to the electron-withdrawing nature of the pyridine nitrogen. This makes pyridine derivatives more reactive in SN2 reactions .

Substituent Effects: The methyl group at position 5 in this compound provides steric hindrance, which may slow reactions at adjacent positions.

生物活性

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its electrophilic nature, which allows it to interact with various biological molecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a significant building block in the synthesis of various pyridine derivatives. Its reactivity is primarily attributed to the sulfonyl chloride group, which can participate in nucleophilic substitution reactions with biological molecules. This compound has been shown to interact with enzymes involved in the synthesis of sulfonamides, highlighting its relevance in medicinal chemistry.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, including certain breast cancer cells. The mechanism involves interference with cell signaling pathways and gene expression related to cell growth and survival.

- Impact on Cell Signaling : The compound affects various signaling pathways, potentially leading to altered cellular metabolism and function. For instance, it has been observed to influence apoptosis and cell cycle progression.

Molecular Mechanism

The molecular mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For example, it has been reported to inhibit enzymes involved in nucleotide synthesis, thus affecting DNA replication and transcription processes .

- Electrophilic Interactions : Due to its electrophilic nature, this compound can react with nucleophilic sites on proteins or nucleic acids. This interaction may lead to modifications that alter the function of these biomolecules.

Dosage Effects in Animal Models

In animal studies, the biological effects of this compound have been shown to vary significantly with dosage:

- Low Doses : At lower concentrations, the compound may exhibit minimal biological effects.

- High Doses : Conversely, higher doses have been associated with adverse effects such as liver toxicity and immunosuppression. These findings underscore the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Metabolism : It interacts with various enzymes that facilitate its conversion into metabolites. These metabolic interactions can influence the overall efficacy and safety profile of the compound within biological systems.

Transport and Distribution

The transport mechanisms for this compound are crucial for its biological activity:

- Cellular Transport : The compound is transported across cell membranes by specific transporters and binding proteins. Understanding these mechanisms can provide insights into its bioavailability and distribution within tissues.

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Research : A study demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models of breast cancer. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes revealed that it could act as a potent inhibitor of certain metabolic pathways critical for cancer cell survival .

常见问题

Q. What are the optimal synthetic routes for preparing 2-chloro-5-methylpyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation and chlorination of pyridine derivatives. Key steps include:

- Sulfonation : Introducing a sulfonyl group using chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.

- Chlorination : Reacting the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .

- Solvent selection : Dichloromethane or toluene is preferred for solubility and inertness. Pyridine may be added as a catalyst to neutralize HCl byproducts .

- Yield optimization : Excess chlorinating agents (1.5–2.0 equivalents) and prolonged reaction times (12–24 hours) improve conversion.

Q. What purification methods are most effective for isolating high-purity this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–30%) removes unreacted precursors.

- Recrystallization : Use hexane or diethyl ether at low temperatures (0–4°C) to isolate crystalline product.

- Purity validation : HPLC with UV detection (λ = 254 nm) confirms >97% purity, as reported in commercial standards .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Moisture sensitivity : Decomposes rapidly in aqueous environments; store under argon or nitrogen in sealed, desiccated containers .

- Thermal stability : Stable at room temperature but degrades above 80°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 100°C.

- Light sensitivity : Amber glassware prevents photodegradation, as UV-Vis spectra indicate absorbance peaks in the 270–300 nm range .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- First aid : For exposure, rinse with copious water and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .

- Waste disposal : Neutralize with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. What is the reaction mechanism of this compound with nucleophiles, and how does steric hindrance influence selectivity?

The sulfonyl chloride group undergoes nucleophilic substitution (SN2) with amines, alcohols, or thiols. Key factors include:

- Steric effects : The methyl group at position 5 and chloro at position 2 direct nucleophiles to the sulfonyl moiety, minimizing pyridine ring reactivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states. Kinetic studies show pseudo-first-order behavior with excess nucleophile .

- Leaving group ability : Chloride is a superior leaving group compared to fluorides or bromides in analogous compounds, as shown by Hammett substituent constants .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H NMR (δ 8.6–8.8 ppm for pyridine protons) and ¹³C NMR (δ 150–155 ppm for sulfonyl carbons) confirm structure.

- Mass spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 213.98 for C₆H₅Cl₂NO₂S).

- X-ray crystallography : Resolves steric configurations, as demonstrated in related sulfonyl chloride derivatives .

Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions may arise from:

- Catalyst selection : Palladium(II) complexes (e.g., Pd(PPh₃)₄) versus nickel catalysts yield differing aryl coupling efficiencies.

- Substrate compatibility : Electron-withdrawing groups (e.g., -Cl) deactivate the pyridine ring, requiring higher temperatures (80–100°C) .

- Additive effects : Copper(I) iodide or cesium carbonate enhances reactivity in some protocols but not others .

Q. What role does this compound play in drug discovery, particularly in targeting enzyme inhibitors?

- Pharmacophore design : The sulfonyl chloride group reacts with serine residues in enzyme active sites (e.g., proteases, kinases), enabling covalent inhibitor development.

- Case study : Derivatives have shown IC₅₀ values <100 nM against EGFR mutants in preclinical assays .

- Biological assays : Radiolabeled versions (³⁵S) track target engagement in vitro, validated via autoradiography .

Q. Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions via Karl Fischer titration.

- Data validation : Cross-reference melting points (reported range: 45–48°C) and IR spectra (S=O stretch at 1370–1390 cm⁻¹) with literature .

- Contradiction management : Replicate disputed protocols with controlled variables (e.g., catalyst batch, solvent purity) to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。